molecular formula C18H23NO3 B1622934 Solpecainol CAS No. 68567-30-6

Solpecainol

Cat. No.: B1622934
CAS No.: 68567-30-6
M. Wt: 301.4 g/mol
InChI Key: DQAFKLGCFBLEOM-JCGIZDLHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Solpecainol involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of phenoxypropanol with phenylpropanediol under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Solpecainol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Solpecainol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, particularly in cardiovascular research.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Properties

CAS No.

68567-30-6

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

(1R,2S)-2-[[(2S)-1-phenoxypropan-2-yl]amino]-1-phenylpropane-1,3-diol

InChI

InChI=1S/C18H23NO3/c1-14(13-22-16-10-6-3-7-11-16)19-17(12-20)18(21)15-8-4-2-5-9-15/h2-11,14,17-21H,12-13H2,1H3/t14-,17-,18+/m0/s1

InChI Key

DQAFKLGCFBLEOM-JCGIZDLHSA-N

SMILES

CC(COC1=CC=CC=C1)NC(CO)C(C2=CC=CC=C2)O

Isomeric SMILES

C[C@@H](COC1=CC=CC=C1)N[C@@H](CO)[C@@H](C2=CC=CC=C2)O

Canonical SMILES

CC(COC1=CC=CC=C1)NC(CO)C(C2=CC=CC=C2)O

68567-30-6

Origin of Product

United States

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